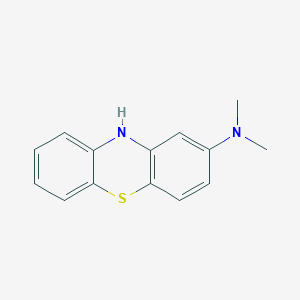

N,N-Dimethyl-10H-phenothiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethyl-10H-phenothiazin-2-amine: is a phenothiazine derivative known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its tricyclic structure, which includes two benzene rings joined by a para-thiazine ring. It is commonly used as an antihistamine and antiemetic medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenothiazin-2-amine typically involves the alkylation of phenothiazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-10H-phenothiazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-10H-phenothiazin-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Medicine: this compound is used as an antihistamine and antiemetic medication.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-10H-phenothiazin-2-amine involves its interaction with histamine H1 receptors. By antagonizing these receptors, the compound inhibits the effects of histamine, leading to its antihistamine and antiemetic properties . The molecular targets and pathways involved in its action include the central and peripheral nervous systems .

Comparison with Similar Compounds

Promethazine: A phenothiazine derivative with similar antihistamine and antiemetic properties.

Chlorpromazine: Another phenothiazine compound used as an antipsychotic medication.

Trifluoperazine: A phenothiazine derivative used to treat schizophrenia and other mental health conditions.

Uniqueness: N,N-Dimethyl-10H-phenothiazin-2-amine is unique due to its specific molecular structure and the presence of dimethylamine groups. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-Dimethyl-10H-phenothiazin-2-amine and its derivatives?

- Methodological Answer: Regioselective synthesis is critical for phenothiazine derivatives. For example, alkylation or acylation reactions at the phenothiazine nitrogen can be optimized using solvents like methanol or acetonitrile and catalysts such as sodium bicarbonate. Reaction conditions (e.g., temperature, stoichiometry) must be tailored to avoid byproducts like N-alkylated isomers. Purification via column chromatography or recrystallization ensures high yields (≥85%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming regioselectivity and purity .

Q. How can the crystal structure of this compound be resolved?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., anisotropic displacement ellipsoids) must account for heterocyclic conformational flexibility. Software suites like WinGX and ORTEP assist in visualizing molecular geometry and packing . For example, phenothiazine derivatives often exhibit planar heterocyclic cores with deviations <0.05 Å .

Q. What analytical techniques are recommended for verifying the identity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Compare experimental 1H- and 13C-NMR chemical shifts with literature data. Key signals include aromatic protons (~6.5–7.5 ppm) and dimethylamino groups (~2.2–2.5 ppm) .

- Mass Spectrometry: HRMS (e.g., ESI-TOF) should match the exact mass (e.g., m/z 297.1234 for C17H19N2S+) with <5 ppm error .

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do electronic effects influence the regioselectivity of this compound derivatization?

- Methodological Answer: Electron-donating groups (e.g., methyl, methoxy) at the 2-position direct electrophilic substitution to the 10-position. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Experimentally, substituent effects are validated via competitive reactions and HPLC monitoring of product ratios . For example, trifluoromethyl groups increase electrophilicity at the 7-position, altering reaction pathways .

Q. What strategies resolve contradictions in thermodynamic stability data for phenothiazine derivatives?

- Methodological Answer: Discrepancies in entropy (ΔrS∘) or enthalpy (ΔrH∘) values may arise from experimental setups (e.g., gas-phase vs. solution measurements). Use PHPMS (pulsed high-pressure mass spectrometry) for gas-phase ion thermochemistry and calorimetry for solution data. Cross-validate with computational methods (e.g., Gaussian) to reconcile differences. For instance, entropy values for dimethylamino-substituted derivatives range 114–134 J/mol·K depending on protonation state .

Q. How can anisotropic displacement parameters in crystallographic studies indicate molecular flexibility?

- Methodological Answer: Anisotropic refinement in SHELXL reveals bond-length and displacement variances. High thermal motion (Ueq>0.1 Å2) in the phenothiazine ring suggests conformational lability. Compare with derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where rigid substituents reduce Ueq to <0.05 Å2 . Use ORTEP to visualize ellipsoids and identify torsional angles contributing to flexibility .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) against targets like dopamine receptors (PDB ID: 6CM4) evaluates binding affinities. Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic profiles. Validate with in vitro assays (e.g., IC50 measurements for cholinesterase inhibition) .

Properties

CAS No. |

92192-93-3 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

N,N-dimethyl-10H-phenothiazin-2-amine |

InChI |

InChI=1S/C14H14N2S/c1-16(2)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,1-2H3 |

InChI Key |

YCFJVFNYWSEEJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.